(4-Carbamimidoylphenyl)methanesulfonyl fluoride
Overview
Description
(4-Carbamimidoylphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FN2O2S . It belongs to the class of benzene and substituted derivatives, which are aromatic compounds containing one monocyclic ring system consisting of benzene . This compound is known for its role as a serine protease inhibitor, making it significant in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbamimidoylphenyl)methanesulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with cyanamide under specific conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . The process involves large-scale reactors and precise control of temperature and pH to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Carbamimidoylphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
(4-Carbamimidoylphenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Carbamimidoylphenyl)methanesulfonyl fluoride involves the irreversible inhibition of serine proteases . The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme . This inhibition mechanism is crucial for its applications in biochemical research and potential therapeutic uses .
Comparison with Similar Compounds
Similar Compounds
(4-Amidinophenyl)methanesulfonyl fluoride: Similar in structure but with an amidine group instead of a carbamimidoyl group.
Benzenemethanesulfonyl fluoride: Lacks the carbamimidoyl group, making it less specific in its inhibitory action.
Uniqueness
(4-Carbamimidoylphenyl)methanesulfonyl fluoride is unique due to its specific inhibitory action on serine proteases, which is attributed to the presence of the carbamimidoyl group . This specificity makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
(4-carbamimidoylphenyl)methanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHUSCHKTSTQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222219 | |
Record name | (4-Amidinophenyl)methanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71933-13-6 | |
Record name | (4-Amidinophenyl)methanesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071933136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Amidinophenyl)methanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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